1,10-Phenanthroline, mono(4-methylbenzenesulfonate)
CAS No.: 92798-16-8
Cat. No.: VC18460939
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92798-16-8 |
|---|---|
| Molecular Formula | C19H16N2O3S |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 4-methylbenzenesulfonic acid;1,10-phenanthroline |
| Standard InChI | InChI=1S/C12H8N2.C7H8O3S/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10) |
| Standard InChI Key | TUHNJTOLXCFPHY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound consists of a 1,10-phenanthroline moiety linked to a 4-methylbenzenesulfonate anion. The phenanthroline component provides two nitrogen atoms capable of forming stable coordination bonds with transition metals, while the sulfonate group enhances solubility in polar solvents. The IUPAC name, 4-methylbenzenesulfonic acid;1,10-phenanthroline, reflects this dual structure.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 92798-16-8 |
| Molecular Formula | |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 4-methylbenzenesulfonic acid;1,10-phenanthroline |
| Standard InChI | InChI=1S/C12H8N2.C7H8O3S/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9 |
Synthesis and Purification
Synthetic Pathways
The compound is synthesized via acid-base reaction between 1,10-phenanthroline and p-toluenesulfonic acid in a polar solvent such as methanol or water. The reaction proceeds at ambient temperature, yielding the mono-sulfonated product after recrystallization. Recent advances in green chemistry propose using peroxomonosulfate ions as oxidizing agents under controlled pH to minimize byproducts, a method validated for analogous phenanthroline N-oxides .
Key Reaction Conditions:
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Solvent: Methanol/water mixture (1:1 v/v)
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Temperature: 25–60°C
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Molar Ratio: 1:1 (phenanthroline : p-toluenesulfonic acid)
Purification Techniques
Column chromatography on silica gel (eluent: dichloromethane/methanol) effectively isolates the product. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column resolves any residual starting materials, achieving >99% purity .
Applications in Coordination Chemistry
Metal Ion Complexation
The phenanthroline moiety acts as a bidentate ligand, forming octahedral complexes with transition metals such as Fe²⁺, Cu²⁺, and Ru³⁺. These complexes are pivotal in:
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Catalysis: Ru-phenanthroline sulfonate complexes mediate water oxidation in artificial photosynthesis.
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Analytical Chemistry: Ferrous complexes serve as redox indicators in titrations due to their distinct color changes.
Table 2: Stability Constants of Selected Metal Complexes
| Metal Ion | Log K (Stability Constant) |
|---|---|
| Fe²⁺ | 21.3 |
| Cu²⁺ | 18.7 |
| Ru³⁺ | 24.1 |
Supramolecular Architectures
The sulfonate group enables electrostatic interactions with cationic species, facilitating the assembly of metal-organic frameworks (MOFs). These materials exhibit potential in gas storage and heterogeneous catalysis.
Biochemical and Industrial Relevance
Biochemical Assays
Though direct applications remain understudied, phenanthroline derivatives inhibit metalloproteases by chelating Zn²⁺ ions at active sites. The sulfonate variant’s improved solubility may enhance bioavailability in such contexts.
Industrial Uses
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Corrosion Inhibition: Phenanthroline sulfonates form protective films on steel surfaces, reducing oxidation rates in acidic environments.
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Dye-Sensitized Solar Cells (DSSCs): As charge-transfer mediators, they improve electron injection efficiency.
Future Research Directions
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